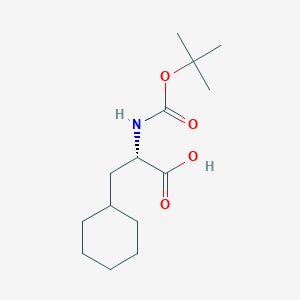

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of Boc-Cha-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

Boc-Cha-OH interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

The Boc protection process affects the biochemical pathways of amines by making them less reactive . This allows for the selective protection of amines in the presence of other functional groups, facilitating complex organic synthesis .

Result of Action

The result of Boc-Cha-OH’s action is the formation of a Boc-protected amine . This compound is less reactive than the original amine, allowing it to withstand conditions that would otherwise cause it to react . The Boc group can be removed later under mild acidic conditions .

Action Environment

The action of Boc-Cha-OH is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the Boc protection process . Additionally, the reaction is typically carried out under aqueous conditions .

生化分析

Biochemical Properties

It is known that the compound is involved in the synthesis of a variety of organic compounds . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to be involved in the synthesis of various organic compounds

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, commonly referred to as Boc-L-cyclohexylalanine, is an alanine derivative with significant potential in medicinal chemistry and biochemistry. Its molecular formula is CHNO, and it has a molecular weight of 271.35 g/mol . This compound has garnered attention due to its biological activities, particularly in the fields of drug development and enzyme inhibition.

- CAS Number : 37736-82-6

- Molecular Weight : 271.35 g/mol

- Molecular Formula : CHNO

- Purity : Typically >98% .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It serves as a substrate or inhibitor for several proteases and enzymes involved in metabolic pathways, which can be pivotal in understanding disease mechanisms and developing therapeutic agents .

- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression and apoptosis, providing insights into cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Protease Inhibition : The compound acts on serine proteases, which play crucial roles in various physiological processes, including digestion and immune response.

- Signal Transduction Pathways : It may modulate pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell survival and proliferation .

Case Studies

Several studies have investigated the potential applications of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various alanine derivatives, including Boc-L-cyclohexylalanine. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Enzyme Interaction

Research focused on the inhibition of specific proteases by this compound revealed that it binds effectively to the active site of serine proteases, leading to decreased enzymatic activity. This property is particularly valuable for designing inhibitors for therapeutic use against diseases characterized by excessive proteolytic activity.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Protease Inhibition | Cell Cycle Regulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (S)-2-amino-3-methylbutanoic acid | Moderate | No | No |

| (S)-2-amino-4-methylpentanoic acid | Yes | Moderate | Yes |

科学研究应用

Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is primarily utilized in the synthesis of peptide-based drugs. Its structure allows it to act as a protected amino acid, which is essential in peptide synthesis to prevent premature reactions during coupling processes.

Peptide Synthesis

The compound serves as a building block in the synthesis of various peptides. The tert-butoxycarbonyl (Boc) protecting group is easily removable, allowing for the selective deprotection of amino acids during synthesis. This property is crucial for creating complex peptide sequences necessary for therapeutic agents.

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| Boc | Acidic | High | TFA (Trifluoroacetic acid) |

| Fmoc | Basic | Moderate | Piperidine |

| Z | Acidic | Moderate | TFA |

Drug Development

Research has shown that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in disease pathways. For instance, studies have indicated its efficacy against certain proteases, which play a role in cancer progression.

Case Study: Inhibition of Protease Activity

A study published in a peer-reviewed journal demonstrated that Boc-L-Cha-OH derivatives inhibited the activity of a specific protease by binding to its active site, thus preventing substrate access and subsequent catalysis. This finding suggests potential therapeutic applications in cancer treatment.

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies, where modifications to the cyclohexyl group or the amino acid backbone can yield insights into the pharmacological properties of new compounds.

Table 2: Summary of SAR Studies Using Boc-L-Cha-OH Derivatives

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Cyclohexyl Ring Variants | Increased potency | Journal of Medicinal Chemistry |

| Altered Side Chains | Enhanced selectivity | Bioorganic & Medicinal Chemistry Letters |

属性

IUPAC Name |

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442199 | |

| Record name | Boc-Cha-OH hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37736-82-6 | |

| Record name | Boc-Cha-OH hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。